molecular formula C23H27ClN2O2S B11330694 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11330694
M. Wt: 431.0 g/mol
InChI Key: HCYHDSCFQFGOPO-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a thiophene ring, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the core benzofuran structure. The azepane and thiophene rings are then introduced through a series of reactions, including nucleophilic substitution and cyclization. The final step involves the formation of the carboxamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27ClN2O2S

Molecular Weight

431.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H27ClN2O2S/c1-15-12-20-17(13-18(15)24)16(2)22(28-20)23(27)25-14-19(21-8-7-11-29-21)26-9-5-3-4-6-10-26/h7-8,11-13,19H,3-6,9-10,14H2,1-2H3,(H,25,27)

InChI Key

HCYHDSCFQFGOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCCC4)C

Origin of Product

United States

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